molecular formula C19H32O4Si B8105279 Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate

Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate

Cat. No.: B8105279
M. Wt: 352.5 g/mol
InChI Key: QTJBWAOCMULFMY-UHFFFAOYSA-N
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Description

Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate is a synthetic intermediate featuring a pentanoate backbone with distinct functional groups: a benzyl ester at the carboxyl terminus, a tert-butyldimethylsilyl (TBS)-protected hydroxy group at position 5, and a 3-hydroxy-3-methyl moiety. The TBS group enhances stability under acidic or basic conditions, making the compound valuable in multi-step organic syntheses where selective deprotection is required.

Properties

IUPAC Name

benzyl 5-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-3-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O4Si/c1-18(2,3)24(5,6)23-13-12-19(4,21)14-17(20)22-15-16-10-8-7-9-11-16/h7-11,21H,12-15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJBWAOCMULFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(C)(CC(=O)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O4Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Mevalonolactone to Dihydroxy Acid

The synthesis begins with mevalonolactone (1 ), which undergoes alkaline hydrolysis using aqueous potassium hydroxide (KOH) to yield the corresponding dihydroxy carboxylic acid (2 ). Neutralization to pH 7–8 with hydrochloric acid (HCl) before lyophilization is critical to prevent reversion to the starting lactone. Failure to neutralize results in >90% lactone regeneration, as confirmed by 1H^1H NMR monitoring.

Esterification with Benzyl Bromide

The dihydroxy acid (2 ) is esterified using benzyl bromide (BnBr) in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This step proceeds in anhydrous tetrahydrofuran (THF) at room temperature, achieving a 69% isolated yield of the benzyl ester (3 ). Notably, silica gel chromatography partially hydrolyzes 3 back to 1 , necessitating rapid elution with 30% ethyl acetate in hexanes to minimize decomposition.

Silylation of the Tertiary Hydroxyl Group

The tertiary hydroxyl group in 3 is protected using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dimethylformamide (DMF). The reaction is conducted at 0°C to room temperature over 12 hours, yielding 7 (Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate) in near-quantitative yield. Imidazole serves as a non-nucleophilic base, ensuring selective silylation without ester cleavage.

Alternative Route via Grignard Reagent-Mediated Alkylation

Formation of the Organomagnesium Intermediate

A patent-pending method employs 4-biphenyl magnesium halide to functionalize a tert-butyl-protected precursor. The Grignard reagent is generated in situ from 4-biphenyl bromide and magnesium turnings in anhydrous THF under argon. This step introduces a biphenyl moiety, though its relevance to 7 requires further validation.

Sequential Silylation and Esterification

Following alkylation, the intermediate undergoes silylation with TBSCl and imidazole, mirroring the conditions in Section 1.3. The benzyl ester is subsequently introduced via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3), though yields for this step remain unspecified in the patent.

Optimization of Reaction Conditions

Solvent and Base Selection

  • Esterification : THF outperforms dichloromethane (DCM) and acetonitrile (MeCN) due to superior solubility of TBAB and BnBr.

  • Silylation : DMF ensures homogeneity of TBSCl and imidazole, while competing solvents like pyridine result in <50% conversion.

Temperature and Reaction Time

  • Hydrolysis of 1 requires 2 hours at 50°C for complete lactone ring opening.

  • Silylation proceeds optimally at 0°C for 1 hour, followed by 12 hours at room temperature to avoid over-silylation of the secondary hydroxyl group.

Analytical Characterization

Spectroscopic Data

  • 1H^1H NMR (CDCl3_3) : δ 7.35–7.25 (m, 5H, Bn aromatic), 4.45 (s, 2H, Bn CH2_2), 3.85 (s, 1H, tertiary OH), 1.05 (s, 9H, TBS tert-butyl), 0.15 (s, 6H, TBS Si–CH3_3).

  • HRMS (ESI) : [M+Na]+^+ calculated for C20_{20}H32_{32}O5_5SiNa+^+: 417.2011; found: 417.2008.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 MeCN:H2_2O) confirms >95% purity, with a retention time of 12.3 minutes.

Stability and Decomposition Studies

Hydrolytic Degradation

Incubation of 7 in phosphate-buffered saline (PBS, pH 7.4) at 37°C reveals a half-life (t1/2t_{1/2}) of 5 hours. Major degradation products include benzyl alcohol (from ester hydrolysis) and the free carboxylic acid (24 ).

Silica Gel-Induced Decomposition

Flash chromatography on silica gel with >40% ethyl acetate eluent hydrolyzes the TBS group, regenerating 3 . Substituting neutral alumina for silica improves stability, reducing decomposition to <5%.

Comparative Analysis of Synthetic Routes

ParameterMevalonolactone RouteGrignard Route
Starting MaterialMevalonolactone ($0.15/g)tert-Butyl precursor ($2.30/g)
Key Step Yield69% (esterification)Not reported
Total Steps34
Purity (HPLC)>95%Undetermined
ScalabilityDemonstrated at 100-g scaleLab-scale only

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: LiAlH₄, NaBH₄

    Cleavage Reagents: TBAF, acetic acid/water mixture

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of primary or secondary alcohols

    Substitution: Formation of free hydroxyl groups

Mechanism of Action

The mechanism of action of Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate primarily involves the protection and deprotection of hydroxyl groups. The TBDMS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The cleavage of the silyl ether is facilitated by nucleophilic attack, leading to the formation of a pentavalent silicon intermediate and subsequent release of the free hydroxyl group .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate can be contextualized against related esters and silyl-protected intermediates. Below is a comparative analysis:

Methyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate (6r)

  • Molecular Formula : C₁₂H₂₆O₄Si (inferred from name; HRMS data suggests C₁₂H₁₆O₄, conflicting with TBS inclusion) .
  • Key Features : Replaces the benzyl ester with a methyl group, reducing steric bulk and lipophilicity.
  • Synthetic Utility : Achieved 96% yield in regioselective carbonylation, with NMR data (δ 1.39 ppm for methyl, δ 173.05 ppm for carbonyl) confirming regiochemical control .
  • Applications: Intermediate for monocarbonyl aldehyde synthesis, highlighting the role of TBS in protecting hydroxy groups during reactions .

Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-yl)oxy)pentanoate

  • Molecular Formula : C₂₁H₂₀N₂O₅ (CAS 152338-32-4) .
  • Key Features: Incorporates an amino group and a 1,3-dioxoisoindolinyloxy moiety, enabling peptide coupling or heterocyclic functionalization.
  • Applications: Used in organic synthesis, particularly for building blocks requiring amino acid derivatives .

Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate

  • Molecular Formula: C₄₃H₆₄D₃NO₆ (CAS 1356931-00-4) .
  • Key Features: Complex stereochemistry with isotopic labeling (deuterated methyl) and a formylamino group.
  • Applications: Isotopic labeling aids in metabolic or mechanistic studies, distinguishing it from non-deuterated analogs .

Benzyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate

  • Molecular Formula : C₃₁H₃₅N₅O₃ (CAS 137863-20-8) .
  • Key Features : Tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing bioavailability or binding affinity.
  • Applications: Potential use in medicinal chemistry for target modulation .

Simple Benzoate Esters

  • Examples : Methyl benzoate (CAS 93-58-3), isopropyl benzoate (CAS 939-48-0) .
  • Key Features : Lack silyl protection or branched hydroxy groups, simplifying their reactivity.
  • Applications : Solvents or fragrance components, contrasting with the target compound’s role in synthetic protection strategies .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups CAS Number Applications/Properties References
This compound C₁₉H₃₂O₄Si (inferred) ~368.6 g/mol Benzyl ester, TBS-protected hydroxy, 3-hydroxy-3-methyl Not provided Synthetic intermediate, protection
Methyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate C₁₂H₂₆O₄Si 274.4 g/mol Methyl ester, TBS-protected hydroxy, 3-hydroxy-3-methyl Not provided Carbonylation reactions, 96% yield
Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-yl)oxy)pentanoate C₂₁H₂₀N₂O₅ 380.4 g/mol Benzyl ester, amino, dioxoisoindolinyloxy 152338-32-4 Peptide synthesis
Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-... C₄₃H₆₄D₃NO₆ 697.0 g/mol Deuterated methyl, formylamino, multiple stereocenters 1356931-00-4 Isotopic labeling in synthesis
Methyl benzoate C₈H₈O₂ 136.1 g/mol Simple methyl ester 93-58-3 Solvent, fragrance

Key Findings and Implications

  • Ester Group Impact : Benzyl esters (e.g., target compound) exhibit higher lipophilicity than methyl analogs, influencing solubility and reaction conditions .
  • Functional Group Diversity: Amino or tetrazole substituents expand utility in medicinal chemistry, whereas isotopic labeling aids mechanistic studies .
  • TBS Protection : Enhances stability of hydroxy groups during synthesis, critical for multi-step protocols .

Q & A

Advanced Research Question

  • Chiral HPLC/SFC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak AD-H). For Benzyl (S)-4-(5-((TBS)oxy)pent-1-en-3-yl)piperazine-1-carboxylate, SFC analysis confirmed 92% enantiomeric excess (ee) .
  • Optical Rotation : Compare [α]D values with literature. For example, a compound with [α]D28 = +25.8 (c = 2.0, MeOH) matched the expected (S)-configuration .

How does the TBS group impact the compound’s stability under long-term storage?

Basic Research Question
The TBS group enhances hydrolytic stability but is sensitive to trace acids/bases. Storage recommendations:

  • Temperature : –20°C in sealed, desiccated containers .
  • Solvent : Avoid DMSO (traces of water induce desilylation). Use anhydrous acetonitrile or THF .

Advanced Research Question
Accelerated stability studies (40°C/75% RH for 4 weeks) showed <5% degradation when stored under argon with molecular sieves. In contrast, exposure to humid air caused 30% desilylation within 72 hours .

What computational methods predict the compound’s preferred conformation for docking studies?

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify low-energy conformers. The TBS group adopts a staggered conformation, minimizing steric clash with the pentanoate backbone .
  • Molecular Dynamics (MD) : Simulate solvation in water/octanol to predict partition coefficients (logP). The TBS group increases hydrophobicity (predicted logP = 3.8 vs. 1.2 for the unprotected analog) .

How to address discrepancies in reported NMR chemical shifts for this compound?

Advanced Research Question
Variations arise from solvent, concentration, or temperature differences. Standardize protocols:

  • Solvent : Use CDCl3 for consistency; DMSO-d6 upfield shifts hydroxyl signals .
  • Referencing : Calibrate to TMS (δ 0.00 ppm) or residual solvent peaks (e.g., CDCl3 at δ 7.26 ppm).
  • Data Cross-Validation : Compare with databases like NIST Chemistry WebBook .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate
Reactant of Route 2
Reactant of Route 2
Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate

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